molecular formula C19H16O6 B2818118 propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 859137-73-8

propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2818118
CAS No.: 859137-73-8
M. Wt: 340.331
InChI Key: SQFGBFBIJMOAJT-UHFFFAOYSA-N
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Description

Propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic flavonoid-derived ester. Its structure comprises a chromen-4-one core (a benzopyrone system) substituted with a hydroxyl group at position 7 and an oxybenzoate ester at position 3. The benzoate moiety is further esterified with a propyl chain. The molecular formula is C₁₉H₁₆O₆, with a molecular weight of 364.33 g/mol (calculated based on structural derivation). The compound’s core chromen-4-one scaffold is associated with biological activities common to flavonoids, such as antioxidant and anti-inflammatory properties, though specific data for this derivative remain underexplored in the literature .

Properties

IUPAC Name

propyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-2-9-23-19(22)12-3-6-14(7-4-12)25-17-11-24-16-10-13(20)5-8-15(16)18(17)21/h3-8,10-11,20H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFGBFBIJMOAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity
Research indicates that propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate exhibits significant antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively scavenges free radicals, which may contribute to its potential in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies have reported that it inhibits pro-inflammatory cytokines, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. A case study highlighted its effectiveness against Staphylococcus aureus, suggesting potential applications in developing natural preservatives for pharmaceuticals and food products .

Cosmetic Applications

1. Skin Care Formulations
Due to its antioxidant and anti-inflammatory properties, this compound is increasingly used in skin care products. It helps protect the skin from UV damage and reduces signs of aging by neutralizing free radicals .

2. Anti-aging Creams
Clinical trials have shown that formulations containing this compound can improve skin elasticity and hydration, making it a valuable ingredient in anti-aging creams .

Food Science Applications

1. Natural Preservative
The compound's antimicrobial properties make it suitable as a natural preservative in food products. Research has indicated that it can extend the shelf life of perishable goods by inhibiting microbial growth without compromising safety or flavor .

2. Flavoring Agent
In addition to preservation, this compound can be used as a flavoring agent due to its pleasant aroma and taste profile, enhancing the sensory experience of food products .

Agricultural Applications

1. Pesticide Development
The compound's efficacy against certain pests has led to its exploration as a natural pesticide. Studies have shown that it can deter insect feeding and reduce infestations in crops, promoting sustainable agricultural practices .

2. Plant Growth Regulator
Research suggests that this compound may act as a plant growth regulator, enhancing growth rates and yield in various crops when applied at specific concentrations.

Mechanism of Action

The mechanism of action of propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It also interacts with cellular receptors to modulate inflammatory responses. The chromenone structure allows it to intercalate with DNA, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs are defined by modifications to the chromen-4-one core or the ester substituents. A closely related derivative is propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 847366-06-7), which differs by the addition of a dimethylaminomethyl group at position 8 of the chromen ring . Key comparative insights are outlined below:

Property Target Compound Analog (CAS: 847366-06-7)
Molecular Formula C₁₉H₁₆O₆ C₂₂H₂₃NO₆
Molecular Weight 364.33 g/mol 397.43 g/mol
Substituents 7-hydroxy, 3-(4-propoxycarbonylphenoxy) 7-hydroxy, 8-(dimethylaminomethyl), 3-(4-propoxycarbonylphenoxy)
Functional Groups Hydroxyl, ester, ketone Hydroxyl, ester, ketone, tertiary amine
Potential Solubility* Moderate (ester-dominated lipophilicity) Enhanced (dimethylaminomethyl increases polarity)
Bioactivity Implications* Antioxidant potential via phenolic hydroxyl Possible improved cellular uptake due to basic amine

Key Differences and Implications

Substituent Effects: The dimethylaminomethyl group in the analog introduces a basic tertiary amine, likely enhancing water solubility and membrane permeability compared to the target compound. This modification mimics strategies used in prodrug design to improve bioavailability .

Steric and Electronic Factors : The bulkier substituent at position 8 in the analog may alter binding interactions in biological targets (e.g., enzymes or receptors) compared to the unsubstituted chromen ring in the target compound.

Research Findings and Limitations

  • Structural Characterization: Both compounds are likely analyzed via X-ray crystallography or NMR, with tools like SHELXL () being standard for small-molecule refinement.
  • Literature Scope : The evidence focuses on structural identifiers (e.g., CAS, ChemSpider IDs) rather than physicochemical or pharmacological data, necessitating caution in extrapolating functional differences .

Biological Activity

Propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, a synthetic compound belonging to the class of coumarin derivatives, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C25_{25}H29_{29}NO6_6
Molecular Weight: 439.5 g/mol
CAS Number: 724741-09-7

The compound features a propyl ester group linked to a benzoate moiety and a chromenone structure, which is characteristic of coumarins known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .

Synthesis

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion and is followed by purification through recrystallization from ethanol.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. In particular, studies have shown that compounds similar to this compound can inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage. For instance, certain derivatives demonstrated three times more potent inhibition than Trolox in rat brain homogenates .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies: The compound has been shown to exhibit cytotoxic effects against several human cancer cell lines, including AGS (gastric cancer), MGC803 (gastric cancer), HCT116 (colon cancer), A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer). In vitro assays demonstrated that certain analogues exhibited better cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanisms of Action: The mechanisms underlying the anticancer effects include the induction of apoptosis and cell cycle arrest. Flow cytometry assays revealed that some derivatives caused G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms, although specific data on this compound's antimicrobial efficacy remains limited .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityPropyl 4-[...] exhibited significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
Antioxidant PropertiesDemonstrated potent inhibition of lipid peroxidation, outperforming Trolox in efficacy.
Synthesis and ApplicationsHighlighted the compound's potential as a precursor for developing new therapeutic agents targeting oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing propyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Esterification : Reacting 7-hydroxychromen-4-one with propyl 4-hydroxybenzoate under nucleophilic aromatic substitution conditions.

Protection/Deprotection : Use protecting groups (e.g., acetyl) for sensitive hydroxyl groups to prevent side reactions.

Optimization : Control temperature (60–80°C), solvent (DMF or DMSO), and base (K₂CO₃) to enhance yield .
Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How is HPLC employed to purify and validate the compound’s purity?

  • Methodological Answer :

  • Column : Reverse-phase C18 column.
  • Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid).
  • Detection : UV at 254 nm for chromenone absorption.
    Collect fractions at retention time corresponding to the target compound, then confirm purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the chromenone ring (δ 6.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z 355.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays with standardized protocols (e.g., fixed cell lines, inhibitor concentrations).
  • Control Experiments : Use known antioxidants (e.g., ascorbic acid) as benchmarks for DPPH radical scavenging assays .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to compare binding affinities with targets like DNA gyrase or COX-2 .

Q. What challenges arise in X-ray crystallographic refinement using SHELXL, and how are they addressed?

  • Methodological Answer :

  • Data Quality : Ensure high-resolution (<1.0 Å) data to resolve electron density for the chromenone ring and ester groups.
  • Disorder Handling : Use PART instructions in SHELXL to model disordered solvent molecules or flexible side chains.
  • Validation : Check R-factor convergence (<5% discrepancy) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. How do solvent polarity and proticity influence the compound’s reactivity in ester hydrolysis?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis (loss of ester carbonyl peak at ~270 nm) in solvents like methanol (protic) vs. THF (aprotic).
  • Acid/Base Catalysis : Use 0.1 M HCl (acidic) or NaOH (basic) under reflux to compare reaction pathways.
  • Computational Modeling : DFT calculations (Gaussian 16) to assess transition-state stability in different solvents .

Q. What strategies are effective for comparative studies with structural analogs?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with varying substituents (e.g., ethyl vs. propyl esters) and test bioactivity.
  • Crystallographic Comparisons : Overlay crystal structures (Mercury software) to identify steric/electronic differences impacting binding.
  • Meta-Analysis : Use databases (e.g., PubChem) to correlate substituent effects with IC₅₀ values in antimicrobial assays .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics?

  • Methodological Answer :

  • NOESY : Detect spatial proximity between chromenone H-3 and benzoate aromatic protons to confirm planar structure.
  • HSQC : Correlate ¹H-¹³C couplings to assign quaternary carbons in the chromenone ring.
  • Variable-Temperature NMR : Identify rotameric equilibria in the propyl ester chain by observing line broadening at low temperatures .

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